![molecular formula C22H36O2 B208284 (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as HDOH and has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analgesic Properties
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol, as part of a cannabinoid-derived compound, has been studied for its analgesic properties. Research indicates that this compound, along with similar derivatives, possesses potent analgesic effects, comparable to morphine in some pain models. This suggests a potential application in pain management (Melvin et al., 1984).
Antidepressant Activity
Derivatives of this compound have been explored for their antidepressant activity. Specifically, research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related, has shown promise in inhibiting neurotransmitter uptake and demonstrating potential antidepressant activity in rodent models. This points to potential applications in treating depressive disorders (Yardley et al., 1990).
Structural and Molecular Studies
Structural and molecular docking studies of similar cyclohexanol derivatives have been conducted to explore their potential in medicine, especially for their anticancer properties. These studies focus on understanding the molecular interactions and binding patterns, which are crucial for developing new pharmaceutical agents (Kokila et al., 2017).
Neurochemical Profile
Compounds related to (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol have been studied for their neurochemical profile, indicative of potential antidepressant activity. The absence of certain side effects common to tricyclic antidepressants in these compounds suggests a unique profile that could be beneficial in psychiatric medication (Muth et al., 1986).
Synthesis and Chemical Reactivity
Studies on the synthesis and reactivity of cyclohexanol derivatives provide insights into their potential pharmaceutical applications. For instance, research on the facile synthesis of tetrahydropyrimido derivatives from cyclohexanone highlights methods to create compounds with potential antimicrobial activity (Elkholy & Morsy, 2006).
Brain Receptor Binding
Certain cyclohexanol derivatives, structurally related to (1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol, have been studied for their specific brain receptor binding properties. This research contributes to our understanding of how these compounds interact with the brain, which is essential for developing new neurological drugs (Marien et al., 1987).
Propiedades
Nombre del producto |
(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m0/s1 |
Clave InChI |
HNMJDLVMIUDJNH-HKUYNNGSSA-N |
SMILES isomérico |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canónico |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Sinónimos |
rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



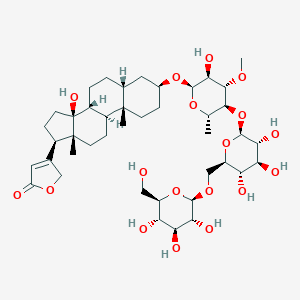

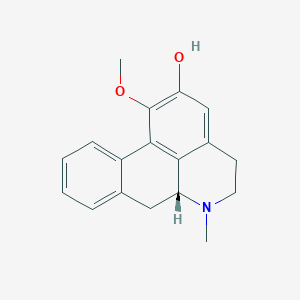
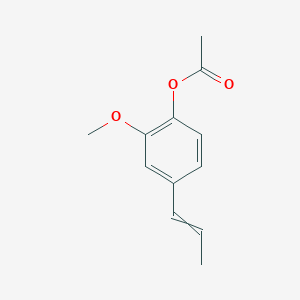
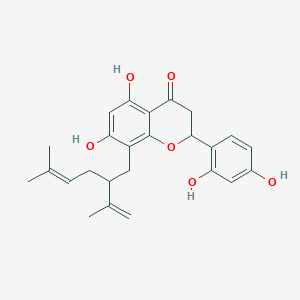

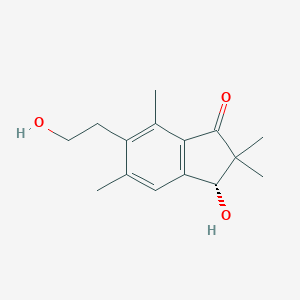
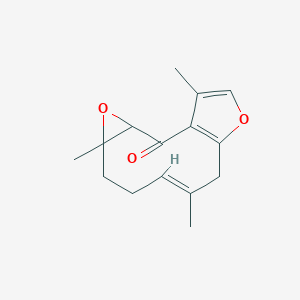

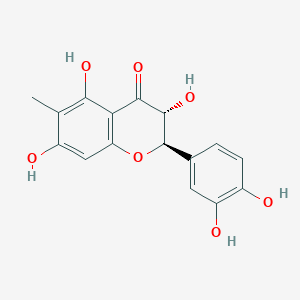
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
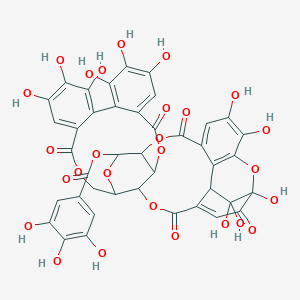
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
